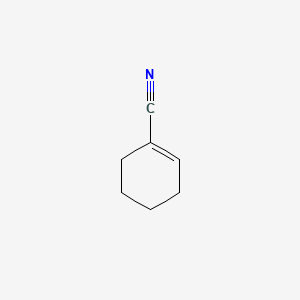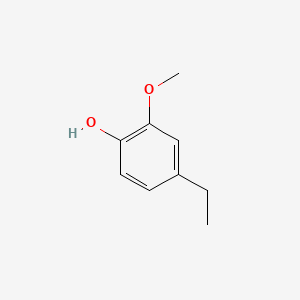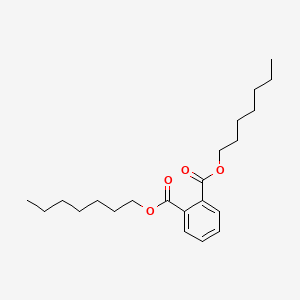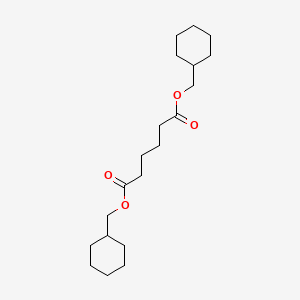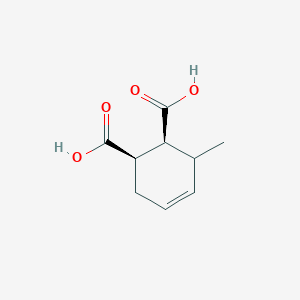
3-Methyl-1,2,3,6-tetrahydrophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often involve elevated temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the double bond in the cyclohexene ring is converted to an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the methyl group or the hydrogen atoms on the ring are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives, organometallic adducts.
科学研究应用
(1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-1,2,3,6-tetrahydrophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclohexene ring structure but different functional groups.
(1R,2S)-2-Aminocyclobutane-1-carboxylic acid: Another compound with a cyclohexene ring and amino group.
Uniqueness: (1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and two carboxylic acid groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(1R,2S)-3-methylcyclohex-4-ene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)/t5?,6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRXNOLDOXHXIQ-FWPZAIACSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC[C@H]([C@H]1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
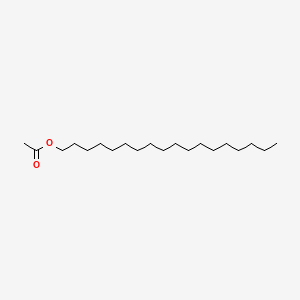
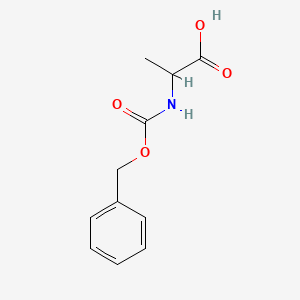
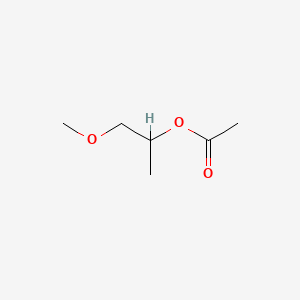
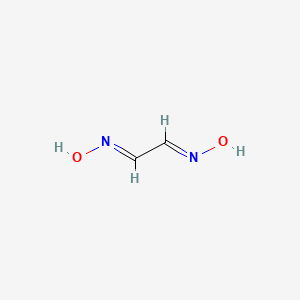
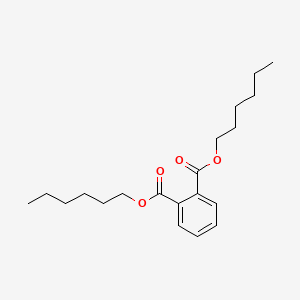
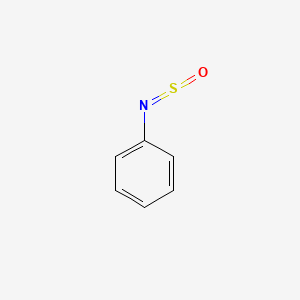
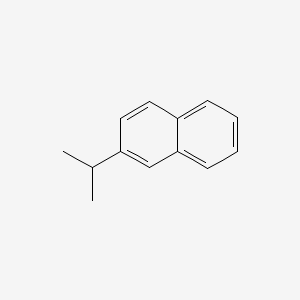
![(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine](/img/structure/B7779834.png)
